Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate
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Description
Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C15H25NO3 and its molecular weight is 267.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Aminocarbonylation Reactions
Alkoxycarbonylpiperidines, including ethyl isonipecotate derivatives, have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. These reactions are valuable for synthesizing carboxamides and ketocarboxamides from iodobenzene and iodoalkenes under mild conditions, leading to moderate to high yields. This demonstrates the compound's relevance in organic synthesis, particularly in introducing carboxamide functionalities (Takács et al., 2014).
Anticancer Agent Development
Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate derivatives have been synthesized and evaluated as potential anticancer agents. Specifically, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids showed promising IC50 values against cancer cell lines, indicating strong anticancer activity. This highlights the compound's utility in medicinal chemistry for developing new therapeutic agents (Rehman et al., 2018).
Stereospecific Microbial Reduction
The stereospecific microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate has been studied, yielding cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereomeric and enantiomeric excess. This process showcases the compound's application in producing stereochemically complex molecules, critical for pharmaceutical development (Guo et al., 2006).
Structural Studies
Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, a structurally related compound, has been subjected to detailed NMR spectroscopy to determine its conformational behavior. These studies contribute to our understanding of the structural and electronic properties of similar ethyl piperidine carboxylate derivatives, facilitating their application in designing more efficient molecules (Arias-Pérez et al., 1995).
Mycobacterium Tuberculosis GyrB Inhibitors
Thiazole-aminopiperidine hybrid analogues, including derivatives of this compound, have been designed as inhibitors of Mycobacterium tuberculosis GyrB. This highlights the compound's potential role in addressing tuberculosis, showcasing its application in developing new antibacterial agents (Jeankumar et al., 2013).
Properties
IUPAC Name |
ethyl 1-(cyclohexanecarbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-2-19-15(18)13-8-10-16(11-9-13)14(17)12-6-4-3-5-7-12/h12-13H,2-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWMQRNBYOVBON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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